Comparative Supply Purity: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate vs. Closest Regioisomeric Analogs
This compound is supplied at a standard purity specification of 98% as verified by multiple independent vendors including Bidepharm and Leyan . In comparative terms, this purity level matches or exceeds the typical 95% baseline offered for structurally related analogs such as Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9). For research procurement, a minimum purity of 98% reduces the need for additional purification steps prior to use in sensitive synthetic applications. However, direct quantitative comparisons of impurity profiles across regioisomers are not reported in publicly available vendor documentation.
| Evidence Dimension | Vendor-supplied purity specification |
|---|---|
| Target Compound Data | ≥98% (multiple vendors) |
| Comparator Or Baseline | Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9) at ≥95% (CymitQuimica) or ≥97% (Molcore) |
| Quantified Difference | Target compound specifications include ≥98% purity options; comparator baseline ranges from 95% to 97%. |
| Conditions | Vendor product datasheets and certificates of analysis; batch-specific purity may vary. |
Why This Matters
Higher standard purity specifications reduce the risk of unknown impurities interfering with synthetic outcomes, particularly in medicinal chemistry campaigns where trace contaminants can generate false positives in biological assays.
